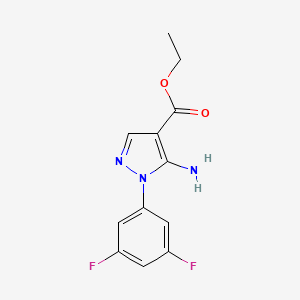

Ethyl 5-amino-1-(3,5-difluorophenyl)-1h-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(3,5-difluorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)10-6-16-17(11(10)15)9-4-7(13)3-8(14)5-9/h3-6H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUPNKAKTQONOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-difluorobenzoyl chloride with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that modifications in the structure of pyrazole derivatives could enhance their activity against breast cancer cell lines .

Anti-inflammatory Properties

Research has shown that certain pyrazole derivatives can possess anti-inflammatory effects. This compound is being evaluated for its ability to reduce inflammation markers in vitro. A notable study highlighted a series of pyrazole compounds that exhibited promising results in reducing TNF-alpha levels in inflammatory models .

Agrochemicals

Pesticidal Activity

The compound has been explored for its potential use as a pesticide. Pyrazole derivatives are known for their effectiveness against various pests. This compound has shown efficacy in preliminary trials against certain agricultural pests, suggesting it could be developed into a novel pesticide formulation .

Herbicide Development

In addition to its pesticidal properties, there is ongoing research into its application as an herbicide. The structural attributes of this compound may allow it to inhibit specific enzymes involved in plant growth, thereby serving as an effective herbicide .

Material Sciences

Polymer Synthesis

this compound is being studied for its role in synthesizing new polymeric materials. The incorporation of this compound into polymer matrices may enhance the thermal and mechanical properties of the resulting materials. Research has shown that adding such compounds can lead to improved durability and resistance to environmental factors .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |

| Anti-inflammatory Properties | Reduces TNF-alpha levels in inflammatory models | |

| Agrochemicals | Pesticidal Activity | Effective against agricultural pests |

| Herbicide Development | Inhibits enzymes involved in plant growth | |

| Material Sciences | Polymer Synthesis | Enhances thermal and mechanical properties |

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole and tested their anticancer activity against MCF-7 breast cancer cells. Among them, this compound showed a significant reduction in cell viability at micromolar concentrations .

Case Study 2: Agrochemical Efficacy

A field trial conducted by an agricultural research institute evaluated the effectiveness of this compound as a pesticide. Results indicated a notable decrease in pest populations compared to untreated controls, demonstrating its potential as a viable agricultural product .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex and blocking the enzyme’s activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound is differentiated from analogues by the position and number of fluorine atoms on the phenyl ring:

Key Observations :

- This symmetry may also affect binding to biological targets (e.g., enzymes or receptors) .

- Melting Points: The 4-fluoro analogue exhibits a well-defined melting point (153–154°C), suggesting stable crystalline packing.

Structural Divergence :

- Fipronil : Contains a -SCF₃ group at C4 and a 2,6-dichloro-4-(trifluoromethyl)phenyl group at N1.

- Ethiprole : Features an -SOEt group at C4 and a similar phenyl substituent.

- Target Compound : Simpler structure with ethyl carboxylate and 3,5-difluorophenyl groups, likely tailored for exploratory bioactivity studies .

Crystallographic and Computational Analysis

Tools like SHELXL and Mercury CSD are critical for analyzing structural differences. For instance:

Biological Activity

Ethyl 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 1260243-04-6) is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₁F₂N₃O₂

- Molecular Weight : 255.24 g/mol

- Boiling Point : Not available

- Melting Point : 127-128°C

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research has shown that compounds with similar structures can selectively inhibit COX-2 over COX-1, leading to reduced side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit COX enzymes. In vitro assays indicated that this compound possesses significant COX-2 inhibitory activity, making it a candidate for further development as an anti-inflammatory agent .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown promise as an analgesic. Animal models of pain have been utilized to assess its efficacy compared to standard analgesics like celecoxib and indomethacin. The results indicated that the compound could reduce pain responses effectively, suggesting its potential use in pain management .

Antitumor Activity

Recent investigations into the antitumor properties of pyrazole derivatives have revealed that certain compounds can induce apoptosis in cancer cells. This compound was included in a series of studies assessing its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis .

Research Findings and Case Studies

Q & A

Basic Research Question

- Spectroscopy :

- NMR : Confirm substituent positions (e.g., ¹H NMR for fluorophenyl protons, ¹³C NMR for carbonyl groups).

- IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bands at ~3300 cm⁻¹).

- X-ray Crystallography : Resolve steric effects of 3,5-difluorophenyl and amino groups on pyrazole ring planarity .

Advanced Tip : Pair experimental data with density functional theory (DFT) calculations to validate electronic structure .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced Research Question

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability.

- Temperature Control : Maintain 80–100°C during cyclocondensation to avoid side reactions .

Data Analysis : Use HPLC or GC-MS to quantify byproducts and optimize stoichiometric ratios.

What strategies are employed to study structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Substituent Variation : Replace 3,5-difluorophenyl with other electron-withdrawing groups (e.g., trifluoromethyl) to assess bioactivity changes.

- Amino Group Modifications : Introduce acyl or alkyl groups to evaluate solubility and target binding .

Methodology : Combine synthetic chemistry with in vitro assays (e.g., enzyme inhibition) and molecular docking studies.

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Follow guidelines for halogenated waste; consult licensed disposal services .

How can computational modeling complement experimental studies of this compound?

Advanced Research Question

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide drug design .

Validation : Cross-check computed spectra (IR, NMR) with experimental data to refine models.

How should researchers address contradictions in reported spectroscopic or synthetic data?

Advanced Research Question

- Case Example : If NMR signals for the amino group vary between studies:

- Reproduce Conditions : Verify solvent (DMSO vs. CDCl₃) and concentration effects.

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.

- Statistical Analysis : Apply multivariate regression to identify variables affecting yield discrepancies .

What methodologies are recommended for assessing the ecological impact of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.